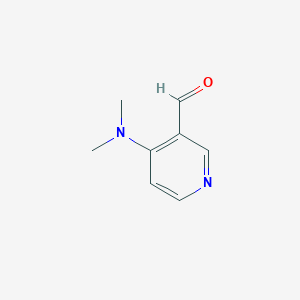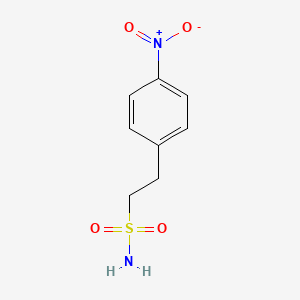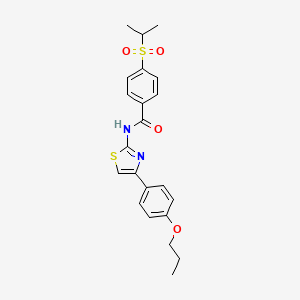
4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, it has been shown to have anti-inflammatory effects and modulate immune cell function.
Wirkmechanismus
The mechanism of action of 4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide involves its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. It also inhibits the activity of phosphodiesterases (PDEs), which regulate cyclic nucleotide signaling pathways. In addition, it modulates the activity of various ion channels and receptors, including voltage-gated potassium channels and nicotinic acetylcholine receptors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide vary depending on the specific cell type and signaling pathway being targeted. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurons, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immune cells, it has been shown to have anti-inflammatory effects and modulate immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. However, one limitation is that the compound may have off-target effects or interact with other cellular components, leading to unintended effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine its potential as an anti-inflammatory agent in immune-related diseases.
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-13-28-18-9-5-16(6-10-18)20-14-29-22(23-20)24-21(25)17-7-11-19(12-8-17)30(26,27)15(2)3/h5-12,14-15H,4,13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZFHAJPVTJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3300084.png)

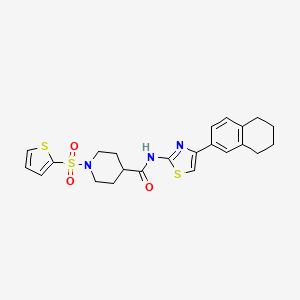
![N-(3-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3300129.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3300130.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B3300139.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3300142.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3300155.png)
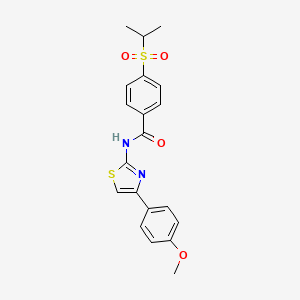
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3300168.png)
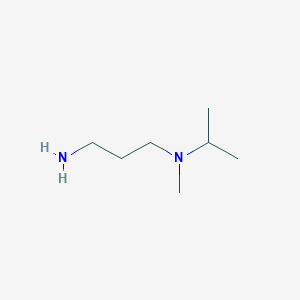
![1-(4-Bromophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3300173.png)
